molecular formula C9H18BrNO2 B016598 4-(Boc-amino)butyl bromide CAS No. 164365-88-2

4-(Boc-amino)butyl bromide

Cat. No. B016598
M. Wt: 252.15 g/mol
InChI Key: GKGFAEREWWZBKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Boc-protected amino acids, including derivatives similar to 4-(Boc-amino)butyl bromide, typically involves protection strategies that prevent undesired reactions at the amino group during subsequent synthetic steps. Tressler and Zondlo (2014) describe the synthesis of perfluoro-tert-butyl protected amino acids through a key Mitsunobu reaction, highlighting the importance of protecting groups in amino acid chemistry (Tressler & Zondlo, 2014).

Molecular Structure Analysis

Detailed molecular structure analyses, including DFT calculations and vibrational spectroscopic studies, are pivotal in understanding the properties and reactivity of Boc-protected amino derivatives. Premkumar et al. (2014) conducted DFT calculation and vibrational spectroscopic studies on a related compound, providing insights into its molecular structure, vibrational frequencies, and molecular reactivity (Premkumar et al., 2014).

Scientific Research Applications

  • Synthesis of Nonnatural Amino Acids and Peptidomimetics : 2-Amino-4-bromobutanoic acid, a related compound, is used for preparing nonnatural amino acids with basic or heterocyclic side chains and for preparing conformationally constrained peptidomimetic structures (Ciapetti, Falorni, Mann, & Taddei, 1998).

  • Synthesis of Bifunctional Tetraaza Macrocycles : A method for synthesizing 4-nitrobenzyl-substituted macrocyclic tetraamines, potentially useful in pharmaceutical and biotechnology industries, has been presented (McMurry, Brechbiel, Kumar, & Gansow, 1992).

  • On-Resin Synthesis of Cyclic Peptides : A study describes a backbone linker for BOC-based peptide synthesis and on-resin cyclization, enabling the synthesis of cyclic peptide libraries (Bourne et al., 1999).

  • Building Blocks for Chiral Peptidic Nucleic Acids (PNA) : N-Boc-α-amino acids with nucleobase residues were synthesized, providing useful building blocks for chiral PNA synthesis (Lenzi, Reginato, & Taddai, 1995).

  • Synthesis of Tert-butyl Esters of N-Protected Amino Acids : Tert-butyl fluorocarbonate (Boc-F) is used for synthesizing tert-butyl esters of N-protected amino acids under mild conditions (Loffet, Galéotti, Jouin, & Castro, 1989).

  • Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid : This compound was synthesized from L-methionine, showing the versatility of Boc-amino derivatives in chemical synthesis (Pan et al., 2015).

  • Heterocyclic [1,2,3]triazolo[4,5-e][1,4]thiazepine System Synthesis : Using 4-(N-Boc-amino)-1-1,2,3-triazolecarbothioamides, a new heterocyclic system was synthesized, showcasing the compound's utility in complex organic syntheses (Syrota et al., 2021).

  • Selective Cleavage of Amino Acid and Peptide Ester Groups : Magnesium bromide etherate was used for selective cleavage of amino acid and peptide ester groups, illustrating the compound's role in facilitating specific chemical reactions (Chen, Vera, & Joullié, 1997).

Safety And Hazards

4-(Boc-amino)butyl bromide is classified as causing serious eye damage (Category 1, H318) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Relevant Papers Several papers have been published on the topic of Boc-protected amino groups, which include compounds like 4-(Boc-amino)butyl bromide . These papers discuss topics such as the efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions . They also discuss the synthesis of N-Boc-aminoalkoxyphenyl derivatives, aloperine derivatives, and CK2 inhibitors .

properties

IUPAC Name

tert-butyl N-(4-bromobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGFAEREWWZBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446526
Record name 4-(Boc-amino)butyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)butyl bromide

CAS RN

164365-88-2
Record name 4-(Boc-amino)butyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-bromobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cold solution of tert-butyl 4-hydroxybutylcarbamate (5 g, 26.41 mmol) in dichloromethane (200 mL) was added triphenylphosphine (10.38 g, 39.61 mmol) followed by carbon tetrabromide (13.15 g, 39.61 mmol) at 0° C. The reaction mixture was stirred at room temperature for 18 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography (60-120 mesh silica gel) using 10% ethyl acetate in pet-ether to give tert-butyl 4-bromobutylcarbamate (4.2 g, 63.3%) as a light green liquid. 1H NMR (400 MHz, CDCl3) δ ppm 4.53 (1H, s), 3.45-3.41 (2H, m), 3.18-3.13 (2H, m), 1.93-1.83 (2H, m), 1.68-1.61 (2H, m), 1.47 (9H, s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
PA Procopiou, AJ Ford, PM Gore, AP Hancock… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of potent, selective and long-acting quinoline-based sulfonamide human H 1 histamine receptor antagonists, designed for once-daily intranasal administration for the treatment …
Number of citations: 3 www.sciencedirect.com
NA Lodhi, JY Park, K Kim, YJ Kim, JH Shin… - Molecular …, 2019 - ACS Publications
Technetium-99m-labeled human serum albumin ( 99m Tc-HSA) has been utilized as a blood pool imaging agent in the clinic for several decades. However, 99m Tc-HSA has a short …
Number of citations: 13 pubs.acs.org
E Coronado, P Gaviña, J Ponce… - Chemistry–A European …, 2014 - Wiley Online Library
The present work reports the introduction of pyridine bisamine terdentate ligands in the structure of a pirouetting copper rotaxane. Rotaxane 2[PF 6 ] constitutes the first example of the …
H Obata, AB Tsuji, K Kumata, H Sudo… - Journal of Medicinal …, 2022 - ACS Publications
This study aims to establish new labeling methods for no-carrier-added radio-Pt ( 191 Pt) and to evaluate the in vitro properties of 191 Pt-labeled agents compared with those of agents …
Number of citations: 3 pubs.acs.org
CC Ward, JI Kleinman, SM Brittain, PS Lee… - ACS chemical …, 2019 - ACS Publications
Targeted protein degradation has arisen as a powerful strategy for drug discovery allowing the targeting of undruggable proteins for proteasomal degradation. This approach most often …
Number of citations: 216 pubs.acs.org
V Fagan, C Johansson, C Gileadi… - Journal of medicinal …, 2019 - ACS Publications
Modifications of histone tails, including lysine/arginine methylation, provide the basis of a “chromatin or histone code”. Proteins that contain “reader” domains can bind to these …
Number of citations: 31 pubs.acs.org
M Luo, JN Spradlin, L Boike, B Tong, SM Brittain… - Cell chemical …, 2021 - cell.com
The translation of functionally active natural products into fully synthetic small-molecule mimetics has remained an important process in medicinal chemistry. We recently discovered that …
Number of citations: 79 www.cell.com
H Lee - 2011 - digitalscholarship.unlv.edu
Bacillus anthracis, a gram positive, endospore-forming, rod-shaped, aerobic bacterium, is the causative agent of anthrax. A key step in the pathogenic cycle is the spore germination, …
Number of citations: 2 digitalscholarship.unlv.edu
J Ponce González - 2014 - roderic.uv.es
Coordination compounds attract a particular interest in chemistry due to its unique optical, redox and magnetic properties. In this thesis we will take advantage of these properties for the …
Number of citations: 0 roderic.uv.es
D Atrahimovich, AO Samson… - BMC …, 2019 - bmcgenomics.biomedcentral.com
Quercetin is a polyphenol of great interest given its antioxidant activity and involvement in the immune response. Although quercetin has been well studied at the molecular level as a …
Number of citations: 10 bmcgenomics.biomedcentral.com

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